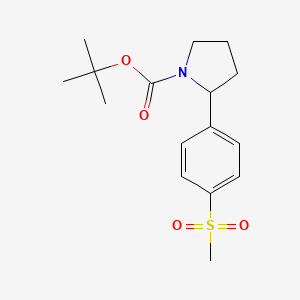![molecular formula C11H18BrNO2 B13971909 8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Bromomethyl)-2-azaspiro[45]decane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different functional groups.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, potentially leading to more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromomethyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The spirocyclic structure may also play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.
Buspirone Hydrochloride Impurity K: Another spirocyclic compound with applications in medicinal chemistry.
Uniqueness
8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid stands out due to its bromomethyl group, which provides unique reactivity compared to other spirocyclic compounds. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Eigenschaften
Molekularformel |
C11H18BrNO2 |
|---|---|
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C11H18BrNO2/c12-7-9-1-3-11(4-2-9)5-6-13(8-11)10(14)15/h9H,1-8H2,(H,14,15) |
InChI-Schlüssel |
UVRZTVAKGJFBNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CBr)CCN(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


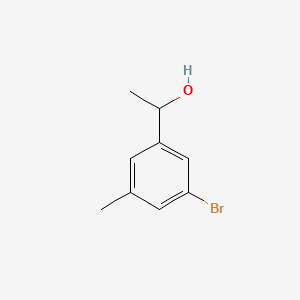
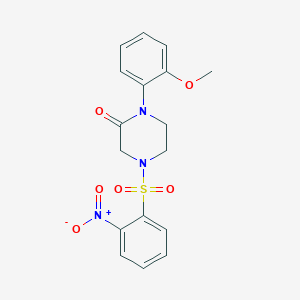

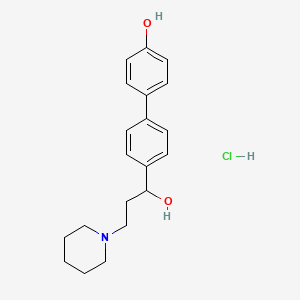
![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)

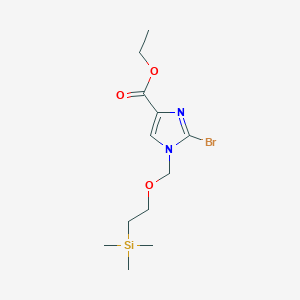
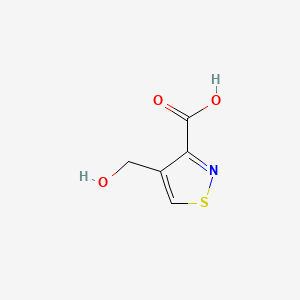

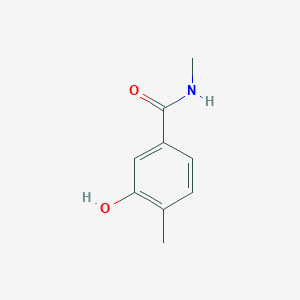
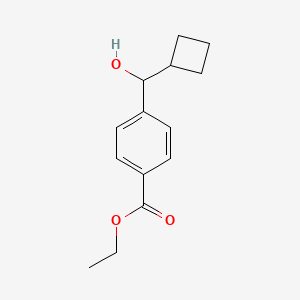
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
